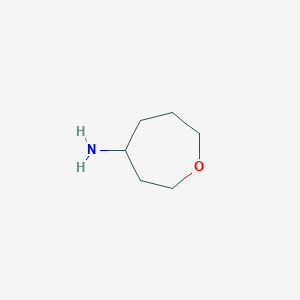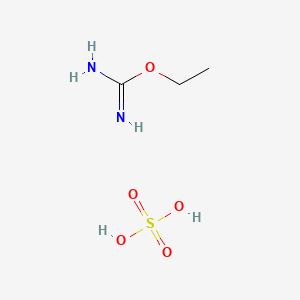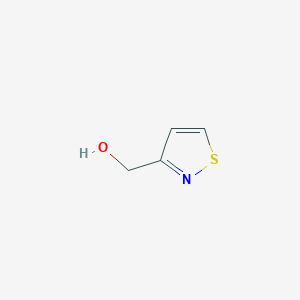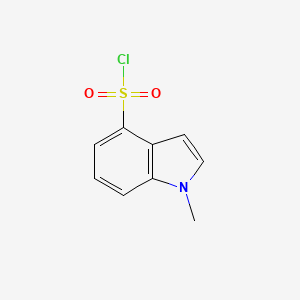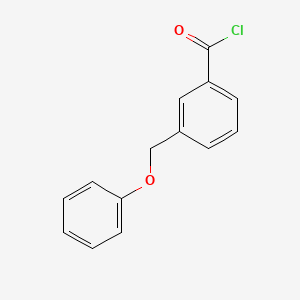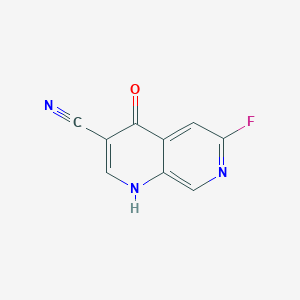
4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3ClF3NO4 . It has an average mass of 269.562 Da and a monoisotopic mass of 268.970276 Da .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid consists of a benzene ring substituted with a chloro group, a nitro group, and a trifluoromethyl group . The carboxylic acid group is attached to the benzene ring .Applications De Recherche Scientifique
2. Synthesis of FDA-Approved Drugs
Field: Pharmaceutical Industry Application: 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is used in the synthesis of FDA-approved drugs . Method: The specific methods of application or experimental procedures are not provided in the source. Results: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
3. Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates
Field: Chemical Synthesis Application: 4-(Trifluoromethyl)benzoic acid was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . Method: The synthesis involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . Results: The specific results or outcomes obtained are not provided in the source.
4. Antifungal Activity of Salicylanilides
Field: Medical Research Application: Salicylanilide esters with 4-(trifluoromethyl)benzoic acid were assayed in vitro as potential antimycotic agents against eight fungal strains . Method: The specific methods of application or experimental procedures are not provided in the source. Results: The specific results or outcomes obtained are not provided in the source.
5. Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids
Field: Analytical Chemistry Application: 4-(Trifluoromethyl)benzoic acid is used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids . Method: The specific methods of application or experimental procedures are not provided in the source. Results: The specific results or outcomes obtained are not provided in the source.
6. Organic Synthesis Intermediate
Field: Organic Chemistry Application: 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is mainly used as an organic synthesis intermediate . Method: The specific methods of application or experimental procedures are not provided in the source. Results: The specific results or outcomes obtained are not provided in the source.
7. Synthesis of Commercial Products
Field: Industrial Chemistry Application: 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a minor product during the synthesis of trifluoromethylpyridines . Method: The specific methods of application or experimental procedures are not provided in the source. Results: The specific results or outcomes obtained are not provided in the source.
8. Therapy for Advanced Hepatocellular Carcinoma
Field: Medical Research Application: The FDA has granted “Fast Track” designation for the therapy of advanced hepatocellular carcinoma (primary liver cancer) to Sorafenib, which contains 4-chloro-3-(trifluoromethyl)phenyl as part of its structure . Method: The specific methods of application or experimental procedures are not provided in the source. Results: The specific results or outcomes obtained are not provided in the source.
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO4/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13(16)17/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLEMNSBVDXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622767 | |
| Record name | 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |
CAS RN |
350488-79-8 | |
| Record name | 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






